S-2-Chlorobenzyl ethanethioate
Overview
Description
Scientific Research Applications
Green Chemistry Laboratory Teaching
S-2-Chlorobenzyl ethanethioate finds application in green chemistry laboratory teaching. In a study, liquid 2-chlorobenzaldehyde was converted into 2-chlorobenzyl alcohol in a Cannizzaro reaction, an essential instructional model for introductory organic chemistry laboratories. This process emphasizes green chemistry principles and provides a hands-on learning experience for undergraduates (Phonchaiya et al., 2009).
Environmental Analysis
Research has explored the use of TiO2 nanotubes as a novel solid-phase extraction adsorbent with various environmental pollutants, including derivatives of chlorobenzyl, as target analytes. This highlights the role of compounds like S-2-Chlorobenzyl ethanethioate in environmental monitoring and analysis (Zhou et al., 2007).
Kinetics and Mechanism Studies
Studies on the kinetics and mechanisms of benzyl para-chlorophenyl ketone oxidation, involving chlorobenzyl compounds, contribute to understanding the reactivity and transformation of similar structures in various chemical environments (Revkov et al., 2007).
Novel Heterocycle Synthesis
Sodium ethanethiolate's reactivity with substituted dithiole-thiones, which could involve similar reactions with compounds like S-2-Chlorobenzyl ethanethioate, has led to the synthesis of new heterocycles. Such syntheses are significant for developing new pharmaceuticals and materials (Largeron et al., 1987).
Chemical Sensor Development
Research involving the creation of fluorescent and colorimetric probes for mercury (II) ions, utilizing reactions between ethanethiol and aldehyde groups, demonstrates the potential for developing sensitive and specific sensors for environmental and biological applications (Cheng et al., 2012).
Odor Pollution Control
Studies on the electrochemical scission of C–S bonds in ethanethiol highlight the potential for controlling odor pollution, an application relevant to environmental management and industrial processes (Ma et al., 2013).
Safety And Hazards
properties
IUPAC Name |
S-[(2-chlorophenyl)methyl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-7(11)12-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOYOMBXWRTWFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-2-Chlorobenzyl ethanethioate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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